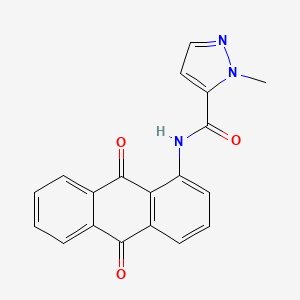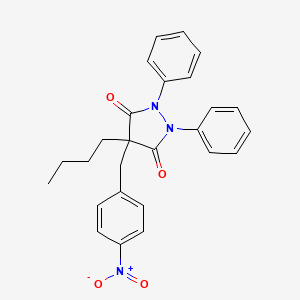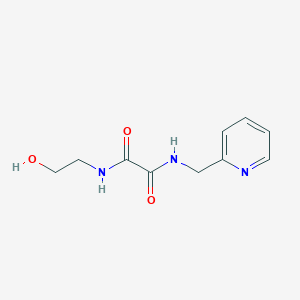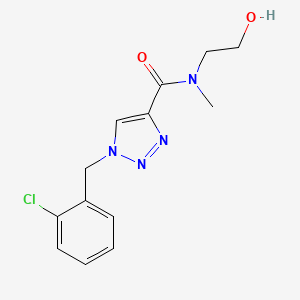
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a synthetic peptide that was first synthesized in 1996 by researchers at the University of California, San Francisco. Since its discovery, DAPTA has been used in a variety of scientific applications, including drug discovery, molecular biology, and immunology.
作用機序
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide works by binding to the CD4 receptor on the surface of cells, preventing the entry of HIV into the cell. The CD4 receptor is the primary receptor used by HIV to enter cells, making it an attractive target for antiretroviral drugs. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to be highly effective at blocking the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its antiretroviral properties, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the primary advantages of using N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide binds specifically to the CD4 receptor, making it a highly targeted molecule. This specificity makes N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide an attractive candidate for the development of new antiretroviral drugs. However, the synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
将来の方向性
There are many potential future directions for the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of new antiretroviral drugs for the treatment of HIV. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to be highly effective at blocking the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments. Another potential application is in the treatment of autoimmune diseases. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Overall, the potential applications of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research are vast, and further research is needed to fully explore its potential.
合成法
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is synthesized using solid-phase peptide synthesis (SPPS), a technique commonly used to create peptides and small proteins. The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the stepwise addition of amino acids to a solid support, which is then chemically modified to create the final peptide. The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including drug discovery, molecular biology, and immunology. One of the primary applications of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is in the development of antiretroviral drugs for the treatment of HIV. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c1-22-15(9-10-20-22)19(25)21-14-8-4-7-13-16(14)18(24)12-6-3-2-5-11(12)17(13)23/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMESAMRLYKACAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4962029.png)
![5-(4-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962038.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)

![(1-{1-[(5-phenyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4962052.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
